molecular formula C11H14O2 B13248658 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Cat. No.: B13248658
M. Wt: 178.23 g/mol
InChI Key: DFMPLHHVKBOONX-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group and an ethan-1-ol group attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the enantioselective reduction of ketones catalyzed by chiral spiroborate ester has been reported as an effective method for synthesizing 2-Methyl-2,3-dihydro-1-benzofuran .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed.

Common Reagents and Conditions

Common reagents used in the reactions of benzofuran derivatives include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methyl-2,3-dihydro-1-benzofuran-7-yl)ethanol

InChI

InChI=1S/C11H14O2/c1-8-7-10-4-2-3-9(5-6-12)11(10)13-8/h2-4,8,12H,5-7H2,1H3

InChI Key

DFMPLHHVKBOONX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC=C2)CCO

Origin of Product

United States

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